cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-13-4-2-3-12(9-13)14(16)10-5-7-11(8-6-10)15(17)18/h2-4,9-11H,5-8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLPLLKWHYGMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220983, DTXSID501226236 | |
| Record name | trans-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-06-4, 735269-93-9 | |
| Record name | trans-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Scientific Research Applications
Overview
Cis-4-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. Its unique structural features enable diverse applications, particularly in drug development and as a building block in synthetic organic chemistry.
Medicinal Chemistry
This compound has been evaluated for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may exhibit comparable pharmacological activity.
Case Study : A study investigated the compound's ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Results indicated that modifications to the methoxy group could enhance its inhibitory potency, making it a candidate for further development as an NSAID .
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for the preparation of various derivatives. Its functional groups allow for further chemical transformations, including esterification and amidation reactions.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Esterification | Reflux with alcohol | 85 |
| Amidation | Coupling with amines | 78 |
| Reduction | Lithium aluminum hydride | 90 |
Materials Science
The compound is also explored for its potential use in polymer chemistry. It can act as a monomer or modifier in the synthesis of polymers with specific thermal and mechanical properties.
Application Example : Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the benzoyl ring significantly alter the compound's properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Comparison
*Estimated based on molecular formula.
Biological Activity
Cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a chiral compound characterized by its unique structural features, including a cyclohexane ring substituted with a methoxybenzoyl group and a carboxylic acid functional group. Its molecular formula is C15H18O4, with a molecular weight of approximately 262.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research.
Structural Characteristics
The compound's structure significantly influences its biological activity. The presence of the methoxy group enhances the electron density on the aromatic ring, which may increase reactivity towards electrophiles. Additionally, the carboxylic acid group can form hydrogen bonds, facilitating interactions with biological macromolecules such as proteins and enzymes.
| Property | Details |
|---|---|
| Molecular Formula | C15H18O4 |
| Molecular Weight | 262.31 g/mol |
| Physical Form | White solid |
| Chirality | Exists in multiple enantiomeric forms |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential therapeutic application in treating inflammatory diseases such as arthritis and other autoimmune disorders. The mechanism behind this activity may involve modulation of signaling pathways associated with inflammation.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have revealed promising results. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. It appears to act by disrupting cellular metabolism and promoting cell cycle arrest, although further studies are necessary to elucidate the precise mechanisms involved.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM across different cell types.
- Animal Models : In animal models of inflammation, administration of the compound led to a significant reduction in edema and inflammatory markers compared to control groups. These findings support its potential use as an anti-inflammatory agent.
- Mechanistic Insights : Research has indicated that this compound may interact with specific receptors or enzymes involved in inflammatory and cancer pathways, highlighting its role as a modulator of biological activity.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer progression.
- Receptor Binding : It potentially binds to specific receptors, altering their activity and downstream signaling pathways.
- Metabolic Interference : By affecting metabolic pathways, it can induce apoptosis or inhibit proliferation in cancer cells.
Preparation Methods
Step 1: Friedel-Crafts Acylation
- Reaction : Cyclohexanone reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
- Mechanism :
- The Lewis acid activates the benzoyl chloride by forming a complex.
- Electrophilic aromatic substitution occurs, attaching the methoxybenzoyl group to the cyclohexane ring.
- Key Conditions :
- Solvent: Dichloromethane or chloroform
- Temperature: 0–25°C
- Outcome :
- Formation of an intermediate ketone with a methoxybenzoyl substitution.
Step 2: Stereoselective Reduction
- Reaction : The intermediate ketone undergoes catalytic hydrogenation to reduce the ketone group while ensuring the cis configuration.
- Reagents :
- Catalysts: Palladium on carbon (Pd/C) or Raney nickel
- Hydrogen gas (H₂)
- Conditions :
- Pressure: 1–5 atm
- Temperature: Room temperature to 50°C
- Outcome :
- Formation of cis-4-(3-Methoxybenzoyl)cyclohexanol as an intermediate.
Step 3: Oxidation to Carboxylic Acid
- Reaction : The alcohol intermediate is oxidized to a carboxylic acid.
- Reagents :
- Oxidizing agents such as Jones reagent (CrO₃ in H₂SO₄), potassium permanganate (KMnO₄), or sodium hypochlorite (NaOCl).
- Conditions :
- Solvent: Aqueous or organic solvent system
- Temperature: Controlled to prevent overoxidation
- Outcome :
- Formation of this compound.
Alternative Methods
Method A: Grignard Reaction Followed by Oxidation
- Formation of a Grignard reagent from cyclohexyl bromide.
- Reaction with carbon dioxide (CO₂) to form a carboxylic acid group.
- Coupling with methoxybenzoyl chloride under basic conditions.
Method B: Direct Carboxylation via Carbonyl Insertion
- Use of transition-metal catalysts (e.g., palladium or nickel complexes) to insert CO₂ into a cyclohexane derivative already bearing the methoxybenzoyl group.
Challenges and Considerations
- Achieving high stereoselectivity for the cis configuration requires careful control of reaction conditions and catalysts.
- Side reactions, such as overoxidation or rearrangement, must be minimized by optimizing reagent concentrations and reaction times.
- Purification techniques like recrystallization or column chromatography are essential for isolating the desired product in high yield and purity.
Data Summary Table
| Step | Reagents | Conditions | Key Outcome |
|---|---|---|---|
| Friedel-Crafts Acylation | Cyclohexanone, AlCl₃, benzoyl chloride | Dichloromethane, 0–25°C | Methoxybenzoylated cyclohexanone |
| Hydrogenation | Pd/C, H₂ | Room temp, 1–5 atm | cis-Alcohol intermediate |
| Oxidation | KMnO₄ or CrO₃ | Aqueous/organic solvent system | cis-Carboxylic acid |
Q & A
Basic Research Question
- HPLC-MS : Reversed-phase C18 columns with ESI-MS detection (m/z 278.3 for [M-H]⁻) provide sensitivity down to 0.1 µg/mL .
- NMR spectroscopy : ¹H-NMR integration of characteristic peaks (e.g., methoxy protons at δ 3.8 ppm) quantifies purity .
- UV-Vis spectroscopy : Absorbance at λ = 260 nm (π→π* transitions in benzoyl group) for rapid screening .
What are the challenges in resolving cis-trans isomerism during synthesis?
Advanced Research Question
Cis-trans isomerism arises due to restricted rotation in the cyclohexane ring. Mitigation strategies include:
- Stereoselective synthesis : Use of chiral auxiliaries or enantiopure starting materials (e.g., trans-4-(aminomethyl)cyclohexane-1-carboxylic acid) .
- Chromatographic separation : Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
- Kinetic control : Low-temperature reactions favor thermodynamically stable cis isomers .
What biological activity has been reported for derivatives of this compound?
Basic Research Question
- Antitumor activity : N-Me-cis-CCCNU, a methylated derivative, shows significant cure rates in early-stage tumor models by inhibiting DNA repair enzymes .
- Juvenile hormone analogs : Structural analogs isolated from Douglas fir exhibit insect growth regulatory effects .
- Enzyme inhibition : Carboxylic acid derivatives are explored as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) .
How can computational methods predict the reactivity of this compound in novel reactions?
Advanced Research Question
- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attacks (e.g., carboxylate oxygen reactivity) .
- Molecular docking : Simulates interactions with biological targets (e.g., COX-2 binding affinity) using software like AutoDock Vina .
- Reactivity descriptors : Fukui indices calculated via Gaussian 09 identify regions prone to radical or ionic reactions .
What are the safety considerations when handling this compound?
Basic Research Question
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
What role does the methoxybenzoyl group play in the compound's physicochemical properties?
Advanced Research Question
The methoxybenzoyl group:
- Enhances lipophilicity : LogP increases by ~1.5 units compared to non-substituted analogs, improving membrane permeability .
- Stabilizes conformation : Methoxy oxygen forms intramolecular hydrogen bonds with the carboxylic acid, reducing rotational freedom .
- Modulates electronic effects : Electron-donating methoxy group increases electron density on the benzoyl ring, altering UV absorbance and redox behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
